1,8,15-Hexadecatriyne

Physical property comparison Density Linear polyynes

1,8,15-Hexadecatriyne (CAS 4580-43-2, hexadeca-1,8,15-triyne) is a linear, non-conjugated triyne belonging to the polyacetylene family, with terminal triple bonds at positions 1 and 15 and an internal triple bond at position 8 of a C16 hydrocarbon chain. It carries the molecular formula C16H22 with a molecular weight of 214.35 g/mol.

Molecular Formula C16H22
Molecular Weight 214.35 g/mol
CAS No. 4580-43-2
Cat. No. B13826274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,15-Hexadecatriyne
CAS4580-43-2
Molecular FormulaC16H22
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESC#CCCCCCC#CCCCCCC#C
InChIInChI=1S/C16H22/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H,5-14H2
InChIKeyFQMIMRQHPBBFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8,15-Hexadecatriyne CAS 4580-43-2: Trifunctional Linear Triyne for Crosslinking and Cyclization Chemistry


1,8,15-Hexadecatriyne (CAS 4580-43-2, hexadeca-1,8,15-triyne) is a linear, non-conjugated triyne belonging to the polyacetylene family, with terminal triple bonds at positions 1 and 15 and an internal triple bond at position 8 of a C16 hydrocarbon chain [1]. It carries the molecular formula C16H22 with a molecular weight of 214.35 g/mol [2]. Its three reactive alkyne units, separated by precisely seven methylene carbons on each side, distinguish it from shorter-chain, longer-chain, or positionally isomeric triyne analogs and underpin its utility as a trifunctional crosslinker, cyclization substrate, and polymer precursor in organic synthesis and materials science .

Why 1,8,15-Hexadecatriyne Cannot Be Replaced by Generic Triynes or Diynes in Crosslinking and Cyclization Applications


Generic substitution fails because the three alkyne units in 1,8,15-hexadecatriyne are spaced at exactly seven-carbon intervals (C7–C≡C–C7), a geometric motif that is absent in the closest commercial triyne analogs 1,7,13-tetradecatriyne (C6–C≡C–C7–C≡C–C6) and 1,7,13,19-eicosatetrayne (C6 repeating) . This specific spacing determines both the intramolecular cyclization trajectory in hexadehydro-Diels–Alder (HDDA) cascades and the intermolecular crosslink density in alkyne-azide or hydrosilylation polymer networks [1]. Substituting a shorter-chain triyne reduces chain flexibility and alters network mesh size; substituting a diyne eliminates the third reactive site entirely, reducing crosslink functionality from three to two and leading to fundamentally different gelation kinetics and network topology [2]. These structural differences produce quantifiable changes in boiling point, density, and computed lipophilicity that are directly relevant to handling, purification, and formulation compatibility .

Quantitative Differentiation Evidence for 1,8,15-Hexadecatriyne vs. Closest Linear Triyne and Tetrayne Analogs


Predicted Density: 1,8,15-Hexadecatriyne (0.880 g/cm³) vs. 1,7,13-Tetradecatriyne (0.885 g/cm³) vs. 1,7,13,19-Eicosatetrayne (0.909 g/cm³)

The predicted density of 1,8,15-hexadecatriyne is 0.880 ± 0.06 g/cm³ , which is lower than that of the shorter-chain analog 1,7,13-tetradecatriyne (C14H18, MW 186.29; predicted density 0.885 g/cm³) and substantially lower than the longer-chain tetra-functional analog 1,7,13,19-eicosatetrayne (C20H26, MW 266.42; predicted density 0.909 ± 0.06 g/cm³, bp 165–170 °C at 0.3 Torr) . The monotonic increase in density with increasing triple-bond content per chain length (0.880 → 0.885 → 0.909 g/cm³) reflects the higher mass contribution of sp-hybridized carbons in the longer/functionalized congeners, providing a predictable structure–property relationship for formulation density targeting.

Physical property comparison Density Linear polyynes

Boiling Point Under Reduced Pressure: 1,8,15-Hexadecatriyne (110–115 °C at 0.7 Torr) vs. 1,7,13,19-Eicosatetrayne (165–170 °C at 0.3 Torr)

1,8,15-Hexadecatriyne exhibits a boiling point range of 110–115 °C at 0.7 Torr . The longer-chain tetraynic analog 1,7,13,19-eicosatetrayne boils at 165–170 °C at a lower pressure of 0.3 Torr , indicating substantially lower volatility for the heavier, tetra-functionalized congener. Although the pressure difference precludes direct interpolation, the approximate 50–55 °C lower boiling point of 1,8,15-hexadecatriyne at a higher pressure is consistent with its ~52 Da lower molecular weight and reduced polarizability. The shorter triyne 1,7,13-tetradecatriyne has a reported atmospheric boiling point of 271.2 °C , which is not directly comparable but confirms the expected trend of increasing boiling point with chain length.

Distillation Purification Volatility

Triple Bond Spacing and Trifunctional Crosslinking: 1,8,15-Hexadecatriyne (C7–C≡C–C7–C≡C–C7) vs. 1,7,13-Tetradecatriyne (C6–C≡C–C7–C≡C–C6)

The unique triple bond spacing of 1,8,15-hexadecatriyne positions the three alkyne units with seven methylene carbons separating each pair (C7–C≡C–C7–C≡C–C7), yielding a symmetric, evenly spaced trifunctional motif [1]. In contrast, 1,7,13-tetradecatriyne has an asymmetric C6–C≡C–C7–C≡C–C6 spacing due to the shorter C14 backbone . This difference in segment length between reactive sites directly influences the mesh size of crosslinked networks: the longer C7 spacer in 1,8,15-hexadecatriyne produces a larger inter-crosslink molecular weight (Mc) and a more flexible network compared to the C6-spaced tetradecatriyne analog. In Pd-catalyzed hydrosilylation polymerization of dihydrosilane/diyne/triyne mixed systems, incorporation of a triyne co-monomer increases crosslink density and raises the 5% weight-loss temperature (Td5) relative to diyne-only networks, demonstrating the functional advantage of trifunctional over bifunctional alkyne monomers [2].

Crosslink density Polymer network Alkyne spacing

Computed Lipophilicity (XLogP3-AA): 1,8,15-Hexadecatriyne (5.6) vs. Commercial Trifunctional Alkyne Crosslinkers

The computed XLogP3-AA value for 1,8,15-hexadecatriyne is 5.6 [1], indicating moderate lipophilicity that balances organic solvent solubility with sufficient hydrophobicity for non-polar matrix compatibility. This value sits between the computed logP of the shorter 1,7,13-tetradecatriyne (estimated ~4.8 based on C14 skeleton) and the longer 1,7,13,19-eicosatetrayne (estimated ~7.0 based on C20 skeleton plus additional alkyne carbons). The hydrogen bond donor and acceptor counts are both zero [1], confirming that this compound interacts with its environment exclusively through dispersion and π-π interactions, without the H-bonding complications that can cause phase separation in hydrophobic polymer matrices. This contrasts with common PEG-based trifunctional alkyne crosslinkers (e.g., Boc-amine alkyne-PEG-OH, MW ~1000) which have multiple H-bond donors/acceptors and XLogP values typically below 0, making them incompatible with non-polar solvent systems .

Lipophilicity Solubility prediction Formulation compatibility

Topochemical Polymerization Suitability: Triyne Spacing Enables 1,4-Addition Selectivity vs. Competing Addition Pathways in Conjugated Triynes

Solid-state 13C NMR studies on polymers derived from diyne, triyne, and tetrayne monomers with long alkyl substituents demonstrate that triyne monomers undergo exclusive 1,4-addition polymerization under topochemical control, yielding polydiacetylene backbones with pendant alkynyl substituents, whereas tetrayne monomers produce polydiacetylene backbones with butadiynyl substituents [1]. The 1,8,15-hexadecatriyne, with its non-conjugated triple bonds separated by heptamethylene spacers, structurally resembles the triyne monomers in this study but lacks the conjugated ene-diyne framework that leads to multiple competing addition modes (1,2- vs. 1,4- vs. 1,6-addition) observed in conjugated triynes. This non-conjugated architecture simplifies the polymerization outcome, favoring a single addition pathway and yielding more structurally homogeneous polymer products . Direct experimental data for 1,8,15-hexadecatriyne in solid-state polymerization have not been reported; this inference is drawn from the broader triyne polymerization literature.

Solid-state polymerization Topochemical control Polydiacetylene

Procurement-Driven Application Scenarios for 1,8,15-Hexadecatriyne Based on Verified Differentiation Evidence


Trifunctional Alkyne Crosslinker for Hydrophobic Silicone and Hydrocarbon-Based Thermoset Networks

1,8,15-Hexadecatriyne serves as a hydrocarbon-soluble, zero-H-bond trifunctional crosslinker for hydrosilylation-cured silicone elastomers and hydrocarbon-based thermosets. Its XLogP of 5.6 and complete absence of hydrogen bond donors/acceptors ensure full compatibility with non-polar poly(dimethylsiloxane) (PDMS) and polyolefin matrices, where PEG-based trifunctional alkynes (XLogP < 0, H-bond active) undergo phase separation [1]. The symmetric C7–C≡C–C7–C≡C–C7 spacing provides uniform inter-crosslink chain segments, and triyne incorporation in Pd-catalyzed hydrosilylation systems has been shown to elevate Td5 and char yield compared to diyne-only formulations [2]. The predicted density of 0.880 g/cm³ and boiling point of 110–115 °C at 0.7 Torr facilitate solvent-free processing and post-cure devolatilization .

Substrate for Hexadehydro-Diels–Alder (HDDA) Cascade Cyclization to Functionalized Benzenoid Products

The non-conjugated 1,8,15-triyne architecture, with its 7-carbon tethers between alkyne units, positions this compound as a precursor for thermal HDDA cycloisomerization cascades that generate reactive benzyne intermediates capable of subsequent trapping with dienes, azides, or nucleophiles [1]. The specific tether length controls the activation energy and cyclization rate; the DSC-measured onset temperature for triyne HDDA cyclization shows a strong correlation with the solution-phase activation barrier, enabling predictable thermal processing windows [2]. Unlike conjugated triynes that undergo competing benzannulation pathways, the non-conjugated 1,8,15-hexadecatriyne is expected to follow a cleaner cascade trajectory, yielding more tractable product mixtures for preparative-scale synthesis.

Monomer for Topochemically Controlled Solid-State Polymerization to Polydiacetylene Derivatives

In solid-state polymerization, the non-conjugated triyne architecture of 1,8,15-hexadecatriyne favors exclusive 1,4-addition at each diyne-like segment under topochemical control, yielding polydiacetylene backbones with pendant alkynyl substituents available for post-polymerization functionalization [1]. This contrasts with conjugated triyne monomers that exhibit multiple competing addition modes (1,2-, 1,4-, 1,6-addition) leading to structurally heterogeneous polymers. The resulting polydiacetylene materials retain the conjugation length necessary for third-order nonlinear optical (NLO) properties while offering pendant alkyne handles for further click chemistry derivatization [2]. The lower density (0.880 g/cm³) and intermediate chain length (C16) provide a balance of crystallinity and processability not accessible with shorter (C14) or longer (C20) analogs.

Intermediate for the Synthesis of Macrocyclic Triynes and Multifunctional Alkyne Building Blocks

The symmetric terminal diyne functionality (alkynes at positions 1 and 15) enables 1,8,15-hexadecatriyne to serve as a versatile intermediate for Glaser or Hay coupling toward macrocyclic polyynes, or for sequential Sonogashira cross-coupling to construct unsymmetrically functionalized triyne derivatives [1]. The internal alkyne at position 8 remains available for orthogonal late-stage functionalization via cobalt-catalyzed [2+2+2] cyclotrimerization with nitriles to generate substituted pyridine or tetrahydroisoquinoline products [2]. The ~50–55 °C lower boiling point (under reduced pressure) compared to 1,7,13,19-eicosatetrayne translates to easier purification of intermediates, reducing solvent consumption and purification time in multi-step synthetic sequences .

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